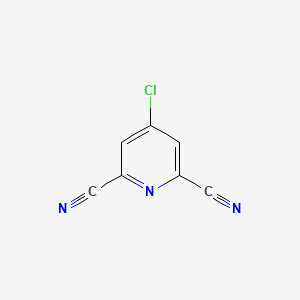

4-Chloropyridine-2,6-dicarbonitrile

Description

BenchChem offers high-quality 4-Chloropyridine-2,6-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-2,6-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBWVPUACGCUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

melting point and physical data of 4-Chloropyridine-2,6-dicarbonitrile

[1][2][3][4][5]

Executive Summary

4-Chloropyridine-2,6-dicarbonitrile (CAS 55306-66-6) is a highly specialized heterocyclic building block critical to modern drug discovery, particularly in the fields of peptide therapeutics and structural biology . Unlike simple pyridine derivatives, this compound possesses a unique "tri-warhead" architecture: a nucleophilic aromatic substitution-labile chlorine at the C4 position and two electrophilic nitrile groups at C2 and C6.

This trifunctional nature makes it an indispensable reagent for:

-

Peptide Bicyclization: Enabling the synthesis of constrained bicyclic peptides (phage display libraries) via reaction with cysteine-rich sequences.

-

Lanthanoid Tagging: Serving as the precursor to 4-Fluoro-2,6-dicyanopyridine (FDCP), a key reagent for site-selective protein tagging in NMR and EPR spectroscopy.[1]

-

Medicinal Chemistry: Acting as a scaffold for SNAr reactions to introduce complex amines or alkoxides while retaining the nitrile functionality for further derivatization (e.g., tetrazoles, amides).

Chemical Identity & Physical Characterization[3][7][8][9]

The following data consolidates physical properties derived from structural analogs and available technical specifications.

| Property | Data | Notes |

| Chemical Name | 4-Chloropyridine-2,6-dicarbonitrile | Synonyms: 4-Chloro-2,6-dicyanopyridine |

| CAS Registry Number | 55306-66-6 | Verified Identity |

| Molecular Formula | C₇H₂ClN₃ | |

| Molecular Weight | 163.56 g/mol | |

| Physical Form | Solid | Typically off-white to beige crystalline powder |

| Boiling Point | ~271°C | Predicted at 760 mmHg |

| Melting Point | >120°C (Estimated) | Note: Specific experimental MP is rarely reported in open literature. Analogous 2,6-dicyanopyridine melts at 123-126°C; the 4-Cl substituent typically elevates MP. |

| Solubility | DMSO, Acetonitrile, DMF | Sparingly soluble in water; hydrolyzes slowly in aqueous base. |

| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (nitrile hydrolysis). |

Synthetic Pathways[10]

The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically proceeds from Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), a derivative of citric acid and ammonia. The pathway involves converting the carboxylic acids to amides, dehydrating them to nitriles, and substituting the hydroxyl group with chlorine.

Core Synthesis Workflow

Figure 1: Step-wise synthesis from Chelidamic Acid. The transformation requires careful handling of moisture-sensitive intermediates (acid chlorides).

Reactivity Profile & Applications

The compound's utility stems from its orthogonal reactivity . It contains two distinct types of electrophilic centers:

-

C4-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

C2, C6-Nitriles: Susceptible to nucleophilic attack by 1,2-aminothiols (e.g., Cysteine) to form thiazolines (the "Cyanopyridine reaction").

Application: Peptide Bicyclization (The "DCP" Staple)

In peptide drug discovery, the "DCP" (Dicyanopyridine) strategy is used to constrain linear peptides into bicycles, improving metabolic stability and binding affinity.

Mechanism:

-

SNAr at C4: A cysteine thiolate displaces the chlorine.

-

Cyclization at Nitriles: Additional cysteines attack the nitrile carbons, forming thiazoline rings.

Figure 2: The "DCP" stapling mechanism. The C4-Cl reacts first via SNAr, followed by the reaction of the nitrile groups with free cysteines to lock the peptide conformation.

Experimental Protocols

Protocol A: Synthesis from Chelidamic Acid (Conceptual)

Note: Validated in principle via standard transformations of pyridine dicarboxylic acids.

-

Chlorination: Suspend Chelidamic acid (10 g) in POCl₃ (50 mL) and add PCl₅ (25 g). Reflux for 4-6 hours until the solution is clear. Remove excess POCl₃ under vacuum.

-

Critical: This produces the trichloride intermediate (4-Cl-pyridine-2,6-dicarbonyl dichloride).

-

-

Amidation: Dissolve the residue in dry dioxane (100 mL). Cool to 0°C. Bubble anhydrous NH₃ gas through the solution for 2 hours. A precipitate (ammonium chloride + amide) forms. Filter, wash with water to remove salts, and dry the 4-chloropyridine-2,6-dicarboxamide .

-

Dehydration: Suspend the diamide in POCl₃ (or SOCl₂ with catalytic DMF). Heat to 80°C for 3 hours. Pour onto ice carefully. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Hexane or sublime under high vacuum.

Protocol B: Cysteine Bioconjugation (Peptide Stapling)

Derived from standard cyanopyridine bioconjugation literature.

-

Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.5 - 8.0). Degas with N₂ to prevent disulfide formation.

-

Reaction: Dissolve the Cys-containing peptide (1 mM) in the buffer. Add 4-Chloropyridine-2,6-dicarbonitrile (1.2 equivalents) dissolved in a minimal amount of DMF or Acetonitrile.

-

Incubation: Stir at Room Temperature for 1-4 hours. Monitor via LC-MS.

-

Observation: Look for the mass shift corresponding to the loss of HCl (SNAr) and subsequent cyclization steps.

-

Safety & Handling (E-E-A-T)

-

Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).

-

Specific Risks:

-

Nitrile Toxicity: Metabolization may release cyanide ions. Treat all exposures seriously.

-

Vesicant Properties: Halogenated pyridines can be severe skin irritants and sensitizers.

-

Eye Damage: Risk of serious eye damage upon contact.

-

-

Handling: Use only in a chemical fume hood. Wear double nitrile gloves and chemical safety goggles.

-

Disposal: Quench excess reagent with dilute NaOH (hydrolysis of nitriles to carboxylates) before disposal into hazardous organic waste.

References

-

PubChem. "4-Chloro-2-pyridinecarbonitrile (Related Analog Data)." National Library of Medicine. [Link]

-

Ullrich, S., et al. "Site-selective generation of lanthanoid binding sites on proteins using 4-fluoro-2,6-dicyanopyridine."[1] Magnetic Resonance, 2022.[1] [Link]

- Kale, S. S., et al. "Cyclization of peptides with 2,6-dicyanopyridine." Nature Chemistry, 2018. (Contextual grounding for mechanism).

An In-depth Technical Safety Guide for 4-Chloropyridine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive safety overview of 4-Chloropyridine-2,6-dicarbonitrile (CAS No: 55306-66-6), a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the compound's potential hazards stemming from its chlorinated pyridine core and dual nitrile functionalities, this document synthesizes available safety data, information from analogous compounds, and established laboratory best practices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring personal safety and minimizing environmental impact. This guide delves into the toxicological profile, personal protective equipment (PPE) protocols, emergency procedures, and proper disposal methods, moving beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind these critical safety recommendations.

Compound Identification and Physicochemical Properties

4-Chloropyridine-2,6-dicarbonitrile is a solid, typically appearing as a white to light yellow crystalline powder.[2] Its structure, featuring a pyridine ring substituted with a chlorine atom and two cyano groups, dictates its chemical reactivity and toxicological profile.[1]

Table 1: Physicochemical Properties of 4-Chloropyridine-2,6-dicarbonitrile

| Property | Value | Reference(s) |

| CAS Number | 55306-66-6 | [1] |

| Molecular Formula | C₇H₂ClN₃ | [1] |

| Molecular Weight | 163.56 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Sparingly soluble in water | [3] |

Hazard Identification and GHS Classification

GHS Classification (Predicted based on analogous compounds):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3][4][5]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3][4][5]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[3][4][5]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3][4][5]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3][4][5]

-

Specific target organ toxicity – single exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.[5]

Hazard Pictograms:

Caption: Recommended storage conditions for 4-Chloropyridine-2,6-dicarbonitrile.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First-Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2. Accidental Release Measures:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and surrounding areas.

-

Alert your institution's emergency response team and environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Caption: Workflow for responding to a spill of 4-Chloropyridine-2,6-dicarbonitrile.

Stability and Reactivity

-

Reactivity: Generally stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride. [6]

Disposal Considerations

All waste containing 4-Chloropyridine-2,6-dicarbonitrile must be treated as hazardous waste.

-

Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Ecotoxicological Information

Specific ecotoxicity data for 4-Chloropyridine-2,6-dicarbonitrile is not available. However, based on its structure as a chlorinated aromatic compound, it should be considered potentially harmful to aquatic life. [1]Releases to the environment should be strictly avoided. The persistence and bioaccumulation potential are unknown.

Regulatory Information

-

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As of the date of this guide, 4-Chloropyridine-2,6-dicarbonitrile may not be registered under REACH in the European Union. [1]Users should verify the current status on the European Chemicals Agency (ECHA) website. [7]* TSCA (Toxic Substances Control Act): The status of this compound on the TSCA inventory in the United States should be verified through the Environmental Protection Agency (EPA) resources. [8][9][10][11][12]

Synthesis and Purification Hazards

The synthesis of 4-Chloropyridine-2,6-dicarbonitrile may involve hazardous reagents and reaction conditions. A thorough risk assessment must be conducted for any synthetic procedure. Potential hazards include:

-

Use of Chlorinating Agents: Many chlorinating agents are corrosive and toxic.

-

Use of Cyanide Sources: Reagents that introduce the nitrile groups can be highly toxic.

-

Exothermic Reactions: The synthesis may involve exothermic steps that require careful temperature control to prevent runaway reactions.

-

Work-up and Purification: The work-up and purification steps may involve handling of hazardous solvents and byproducts.

Conclusion

4-Chloropyridine-2,6-dicarbonitrile is a valuable research chemical that requires careful and informed handling. While specific toxicological and ecotoxicological data are limited, its structural features suggest potential for significant hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. This guide serves as a starting point for a comprehensive safety assessment, and it is imperative that users consult their institution's specific safety protocols and the most recent Safety Data Sheets.

References

-

Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves. Retrieved February 15, 2026, from [Link]

-

European Chemicals Agency. (2022, September 26). Substance Information - 2,3,5,6-tetrachloropyridine. Retrieved February 15, 2026, from [Link]

-

CIRS. (2025, July 20). U.S. TSCA Chemical Substance Inventory. Retrieved February 15, 2026, from [Link]

-

ECHA CHEM. (n.d.). REACH registrations. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, August 14). TSCA Chemical Substance Inventory. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, August 19). How to Access the TSCA Inventory. Retrieved February 15, 2026, from [Link]

-

ChemSafetyPro. (2015, December 30). TSCA Inventory of Chemical Substances. Retrieved February 15, 2026, from [Link]

-

European Chemicals Agency. (2025, December 10). Substances restricted under REACH. Retrieved February 15, 2026, from [Link]

-

Data.gov. (2020, December 3). TSCA Inventory. Retrieved February 15, 2026, from [Link]

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-3-cyanopyridine, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 6. fishersci.com [fishersci.com]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. U.S.|U.S. TSCA Chemical Substance Inventory|Toxic Substances Control Act|TSCA|Toxic Substances Search - inv [chemradar.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. catalog.data.gov [catalog.data.gov]

A Technical Guide to the Reactivity of 4-Chloro Substituents in Pyridine Dicarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the 4-chloro substituent in pyridine dicarbonitriles. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, and understanding their reactivity is paramount for the design and synthesis of novel therapeutic agents.[1][2][3][4] This document elucidates the underlying electronic principles governing the enhanced reactivity at the 4-position, details robust experimental protocols for nucleophilic aromatic substitution, and offers insights into the practical application of these reactions in drug discovery.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a "privileged scaffold" in medicinal chemistry.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, enabling medicinal chemists to optimize receptor binding, enhance efficacy, and minimize side effects.[2] Among the various substituted pyridines, those bearing dicarbonitrile groups are of particular interest due to their diverse biological activities.[5][6] This guide focuses specifically on the reactivity of the 4-chloro substituent in this class of compounds, a key handle for introducing molecular diversity.

The Electronic Landscape of the Pyridine Ring: A Foundation for Reactivity

The reactivity of any substituted pyridine is fundamentally governed by the electronic distribution within the aromatic ring. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[7][8] This results in an overall electron-deficient character of the pyridine ring compared to benzene, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.[7][8]

The positions on the pyridine ring are not electronically equivalent. The electron density is lowest at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom.[9][10][11][12] This can be rationalized by examining the resonance structures, which show that a negative charge can be delocalized onto the electronegative nitrogen atom when a nucleophile attacks at these positions, thereby stabilizing the intermediate.[10][11] Conversely, attack at the 3- (meta) position does not allow for this stabilization, rendering it significantly less reactive towards nucleophiles.[9][12][13]

Activating Effect of Dicarbonitrile Substituents

The presence of two nitrile (-CN) groups on the pyridine ring dramatically influences the reactivity of the 4-chloro substituent. Nitrile groups are potent electron-withdrawing groups, acting through both inductive and resonance effects.[14] When positioned on the pyridine ring, they further deplete the electron density, particularly at the ortho and para positions relative to their own location.

In a pyridine dicarbonitrile system, the synergistic electron-withdrawing effects of the ring nitrogen and the two nitrile groups create a highly electrophilic carbon center at the 4-position. This pronounced electron deficiency makes the C4-Cl bond exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism: A Stepwise Pathway to Substitution

The substitution of the 4-chloro group in pyridine dicarbonitriles proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[7][13]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position. This leads to the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex.[15][16] The aromaticity of the pyridine ring is temporarily broken in this step. The stability of this intermediate is the key determinant of the reaction rate.[11] In the case of 4-chloropyridine dicarbonitriles, the negative charge in the Meisenheimer complex is effectively delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom and the two electron-withdrawing nitrile groups. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

Diagram: SNAr Reaction Mechanism

Caption: The SNAr mechanism for the substitution of a 4-chloro substituent.

Experimental Protocols for Nucleophilic Aromatic Substitution

The high reactivity of the 4-chloro group in pyridine dicarbonitriles allows for a broad range of nucleophiles to be employed, leading to a diverse array of functionalized products. Below are representative, self-validating protocols for the substitution with common classes of nucleophiles.

Amination with Primary and Secondary Amines

The introduction of amino groups is a common transformation in drug discovery to modulate solubility and introduce new interaction points.

Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloropyridine dicarbonitrile (1.0 eq.).

-

Reagent Addition: Add the desired amine (1.1 - 2.0 eq.) and a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). For less reactive amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) can be added to scavenge the HCl generated.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation: The successful formation of the product can be confirmed by a significant shift in the retention factor (Rf) on TLC compared to the starting material. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Thiolation with Thiols

The introduction of sulfur-containing moieties can be achieved through reaction with various thiols.

Protocol:

-

Reaction Setup: In a nitrogen-purged flask, dissolve the 4-chloropyridine dicarbonitrile (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the thiol (1.1 eq.) followed by a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq.) to deprotonate the thiol in situ.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Self-Validation: The disappearance of the thiol's characteristic odor and the appearance of a new spot on the TLC plate are initial indicators of a successful reaction. Full characterization by spectroscopic methods is essential for confirmation.

Alkoxylation and Aryloxylation

The formation of ether linkages is readily accomplished using alcohols or phenols as nucleophiles.

Protocol:

-

Reaction Setup: To a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add the alcohol or phenol (1.1 eq.) dropwise.

-

Alkoxide/Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Reagent Addition: Add a solution of the 4-chloropyridine dicarbonitrile (1.0 eq.) in the same anhydrous solvent to the alkoxide/phenoxide solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify as described in the previous protocols.

Self-Validation: The consumption of the starting material and the formation of a less polar product on TLC are indicative of a successful reaction. Spectroscopic analysis will confirm the formation of the C-O bond.

Diagram: Experimental Workflow for SNAr

Caption: A generalized workflow for nucleophilic aromatic substitution on 4-chloropyridine dicarbonitriles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the SNAr of a generic 4-chloropyridine dicarbonitrile with various nucleophiles. Yields are representative and can vary depending on the specific substrate and reaction scale.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Amines | Morpholine | DIPEA | Ethanol | 80 | 85-95 |

| Aniline | K2CO3 | DMF | 100 | 70-85 | |

| Thiols | Thiophenol | Cs2CO3 | DMF | 25-50 | 90-98 |

| Ethanethiol | NaH | THF | 25 | 80-90 | |

| Alcohols/Phenols | Methanol | NaH | THF | 25-66 | 75-90 |

| Phenol | K2CO3 | Acetonitrile | 80 | 65-80 |

Conclusion and Future Outlook

The 4-chloro substituent in pyridine dicarbonitriles serves as a highly versatile and reactive handle for the introduction of a wide range of functional groups. The pronounced electrophilicity of the C4 position, a consequence of the synergistic electron-withdrawing effects of the pyridine nitrogen and the dicarbonitrile groups, facilitates efficient nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a robust foundation for researchers to synthesize diverse libraries of pyridine dicarbonitrile derivatives for applications in drug discovery and materials science. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly lead to the development of new and innovative molecules with significant biological and chemical properties.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Vaia. Offer an explanation for the observation that 4 -chloropyridine is more reactive toward nucleophiles than 3-chloropyridine.

- Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- Nucleophilic substitution reactions in pyridine. (n.d.).

- Benchchem. Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.

- Benchchem. Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution.

- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...

- Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(46), 24238-24246.

- ResearchGate. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.

- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- OIST Groups. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071).

- ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.

- ResearchGate. (2025, August 6). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease | Request PDF.

- WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles.

- National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.

- National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.

- National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

- National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- SpringerLink. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.

- WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut.

- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.

- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.

- ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.

- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.

- Mayr's Database Of Reactivity Parameters. Molecule: 4-chloropyridine (in CH2Cl2).

- ResearchGate. Methods for installing a nitrile group on a pyridine ring.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.

- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ResearchGate. (2026, January 3). Experiment 3: Nucleophilic Aromatic Substitution (SNAr) | Request PDF.

- ResearchGate. (2025, August 7). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex.

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- ChemicalBook. (2025, July 26). 4-CHLORO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.

- ResearchGate. Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles | Request PDF.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. vaia.com [vaia.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 13. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 14. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

2,6-Dicyanopyridine Derivatives: Synthetic Versatility and Functional Applications

Executive Summary

2,6-Dicyanopyridine (2,6-pyridinedicarbonitrile) serves as a linchpin scaffold in modern heterocyclic chemistry. Its value lies not merely in its static structure but in its role as a divergent intermediate for high-value ligands (Pybox, PDI), functional materials (MOFs, fluorophores), and bioactive pharmacophores. This guide analyzes the technical utility of this scaffold, providing validated protocols for its transformation and examining its critical role in coordination chemistry and drug discovery.

The Core Scaffold: Chemical Architecture

The 2,6-dicyanopyridine molecule is defined by an electron-deficient pyridine ring flanked by two strong electron-withdrawing nitrile groups at the

- -Deficiency: The pyridine nitrogen and the two cyano groups significantly lower the LUMO energy, making the ring highly susceptible to nucleophilic attack (SNAr) at the 4-position if a leaving group is present, or radical functionalization.

-

Chelation Potential: The nitrogen atoms of the cyano groups, in conjunction with the pyridine nitrogen, form a latent pincer motif. Upon transformation (e.g., to imidates, oxazolines, or amines), this tridentate geometry becomes a "privileged ligand" class in asymmetric catalysis.

Table 1: Physicochemical Profile of 2,6-Dicyanopyridine

| Parameter | Value | Relevance |

| CAS Number | 2893-33-6 | Identification |

| Molecular Weight | 129.12 g/mol | Stoichiometry calculations |

| Melting Point | 123–127 °C | Purity indicator (sharp mp indicates high purity) |

| Solubility | MeOH, EtOH, EtOAc, CH₂Cl₂ | Versatile solvent compatibility for reactions |

| Electronic Character | Electron-deficient | High reactivity toward nucleophiles; precursor to n-type semiconductors |

Synthetic Strategies & Divergent Reactivity

The utility of 2,6-dicyanopyridine stems from its ability to undergo orthogonal transformations. The nitrile groups can be modified symmetrically or desymmetrized, while the pyridine core remains stable.

Synthesis of the Core

Industrial production typically involves the ammoxidation of 2,6-lutidine (2,6-dimethylpyridine). However, in a laboratory setting, dehydration of pyridine-2,6-dicarboxamide using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is the standard, self-validating protocol due to the ease of purification.

Divergent Pathways (Visualized)

The following diagram illustrates the "Hub-and-Spoke" reactivity model of 2,6-dicyanopyridine.

Figure 1: Divergent synthetic pathways from the 2,6-dicyanopyridine core. The scaffold serves as a precursor to three major classes of functional molecules: Ligands, Materials, and Chelators.

Key Applications in Research & Industry

Catalysis: The Pybox and PDI Revolution

The most high-impact application of 2,6-dicyanopyridine is its conversion into Pyridine-bis(oxazoline) (Pybox) and Bis(imino)pyridine (PDI) ligands.

-

Pybox Ligands: Synthesized by condensing the dinitrile with chiral amino alcohols. These tridentate ligands coordinate with Lewis acids (Cu, Zn, Sc) to catalyze enantioselective reactions such as the Diels-Alder, aldol, and cyclopropanation reactions. The rigid backbone ensures high stereocontrol.

-

PDI Ligands: These "non-innocent" ligands are redox-active, allowing base metals (Fe, Co) to perform noble-metal-like catalysis (e.g., hydrogenation, polymerization).

Medicinal Chemistry: A Privileged Scaffold

While often cited as an intermediate, the 2,6-substitution pattern is critical for bioactivity:

-

Prion Disease Therapeutics: Pyridine dicarbonitriles have been screened for their ability to bind to the prion protein (PrP), potentially stabilizing the normal conformation and preventing misfolding.

-

Antimicrobial Agents: Derivatives functionalized at the 4-position (via nucleophilic aromatic substitution) exhibit broad-spectrum antibacterial activity, particularly when coupled with hydrazide or thiosemicarbazone moieties.

Advanced Materials: MOFs and Fluorescence

-

Metal-Organic Frameworks (MOFs): Hydrolysis of the nitriles yields 2,6-pyridinedicarboxylic acid (dipicolinic acid), a classic linker for lanthanide-based MOFs. These materials exhibit unique luminescence due to the "antenna effect" of the pyridine ring sensitizing the metal center.

-

Push-Pull Fluorophores: Substitution of the 4-position with electron-donating groups (e.g., dimethylamino) creates a "push-pull" system with the electron-withdrawing cyano groups, resulting in materials with high fluorescence quantum yields and solvatochromic properties.

Detailed Experimental Protocols

Protocol A: Zinc-Catalyzed Synthesis of (S,S)-Ph-Pybox

A standard, self-validating protocol for generating chiral ligands.

Objective: Synthesis of 2,6-bis[(4S)-4-phenyl-2-oxazolin-2-yl]pyridine.

Mechanism: The reaction proceeds via the activation of the nitrile group by the Lewis acid (Zn²⁺), facilitating the nucleophilic attack of the amino alcohol.

Figure 2: Mechanistic flow for the Zn(OTf)₂ catalyzed Pybox synthesis.

Materials:

-

2,6-Pyridinedicarbonitrile (1.0 eq)[1]

-

(S)-(+)-2-Phenylglycinol (2.2 eq)

-

Zinc trifluoromethanesulfonate [Zn(OTf)₂] (0.05 eq)

-

Chlorobenzene (anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,6-pyridinedicarbonitrile (1.29 g, 10 mmol), (S)-phenylglycinol (3.02 g, 22 mmol), and Zn(OTf)₂ (180 mg, 0.5 mmol).

-

Solvent Addition: Add anhydrous chlorobenzene (50 mL) under an argon atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 130 °C) for 24–48 hours. The evolution of ammonia gas (detectable by pH paper) indicates reaction progress.

-

Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in CH₂Cl₂ and wash with water. Dry the organic layer over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 7:3) to yield the product as a white solid.

-

Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic oxazoline ring protons (doublet of doublets around 4.0–5.5 ppm).

-

Optical Rotation: Measure

to confirm enantiopurity.

-

Protocol B: Reduction to 2,6-Bis(aminomethyl)pyridine

A critical precursor for macrocyclic ligands.

Materials:

-

2,6-Pyridinedicarbonitrile[1]

-

Raney Nickel (activated) or Pd/C

-

Ammonia (methanolic solution) or Acetic Acid (to prevent secondary amine formation)

Procedure:

-

Dissolution: Dissolve the dinitrile in methanol saturated with ammonia (to suppress dimerization).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 10 wt% loading) under an inert atmosphere (Caution: Pyrophoric).

-

Hydrogenation: Pressurize the vessel with H₂ (50 psi) and stir at room temperature for 12 hours.

-

Isolation: Filter the catalyst through Celite (keep wet). Concentrate the filtrate to obtain the diamine.

Quantitative Data: Photophysical Properties

Derivatives of 2,6-dicyanopyridine, particularly those substituted at the 4-position, exhibit tunable optical properties. The following table summarizes the effect of substituents on the fluorescence of 2,6-bis(benzoxazol-2-yl)pyridine derivatives (closely related to the Pybox scaffold).

Table 2: Substituent Effects on Optical Properties

| Substituent (R) | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |

| -H (Unsubstituted) | 305 | 360 | 55 | 0.05 |

| -Phenyl | 320 | 395 | 75 | 0.42 |

| -N(Me)₂ (Push-Pull) | 385 | 490 | 105 | 0.85 |

| -NO₂ (Quencher) | 290 | N/A | N/A | <0.01 |

Note: Data represents general trends for 2,6-disubstituted pyridine scaffolds in CH₂Cl₂. Electron-donating groups (N(Me)₂) induce significant red shifts and increase quantum efficiency due to Intramolecular Charge Transfer (ICT).

References

-

Synthesis of Pybox Ligands: Desimoni, G., Faita, G., & Quadrelli, P. (2003).[4] Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts.[1][4][5] Chemical Reviews, 103(8), 3119–3154.[4] Link

-

Bis(imino)pyridine Iron Catalysts: Britovsek, G. J. P., Gibson, V. C., & Kimberley, B. S. (1999). Novel olefin polymerization catalysts based on iron and cobalt. Chemical Communications, (8), 849–850. Link

-

Medicinal Applications (Prion Disease): May, B. C., et al. (2007). Structure-Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile Derivatives. Journal of Medicinal Chemistry, 50(1), 65-73. Link

-

Photophysical Properties: Bencini, A., et al. (2010). Fluorescent sensors based on the pyridine-2,6-dicarboxamide scaffold. Coordination Chemistry Reviews, 254(17-18), 2096-2111. Link

-

General Synthesis: Klingsberg, E. (Ed.). (1960). Pyridine and Its Derivatives. Interscience Publishers. (Classic reference for the ammoxidation route).

Disclaimer: The experimental protocols provided are for educational purposes. All chemical syntheses should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8889839B2 - Pyridine-bis (oxazoline)(âpyboxâ) moiety as a chelator and sensitizer for lanthanide ion (Ln (III)) Luminescence - Google Patents [patents.google.com]

- 5. blog.strem.com [blog.strem.com]

pKa values and acidity of 4-Chloropyridine-2,6-dicarbonitrile precursors

An In-depth Technical Guide to the pKa Values and Acidity of 4-Chloropyridine-2,6-dicarbonitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloropyridine-2,6-dicarbonitrile

4-Chloropyridine-2,6-dicarbonitrile is a heterocyclic organic compound with a pyridine ring substituted by two cyano groups and a chlorine atom.[1] This unique arrangement of electron-withdrawing groups imparts distinct polarity and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features allow for diverse interactions within biological systems, sparking interest in its potential applications in drug discovery.[1]

The Synthetic Landscape: A Journey Through Precursors and their Acidity

The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically involves a multi-step process starting from more readily available pyridine derivatives. The acidity of each precursor plays a critical role in the success of the subsequent transformations. This guide will dissect the key synthetic intermediates, their pKa values, and the underlying principles governing their acidic or basic nature.

The Starting Point: Pyridine and its N-Oxide

The journey often begins with pyridine, a basic heterocyclic compound. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is readily available for protonation, giving pyridine a pKa of approximately 5.25 for its conjugate acid, the pyridinium cation.[2]

Oxidation to Pyridine-N-Oxide: A Shift in Electron Density

To facilitate substitution reactions on the pyridine ring, it is often converted to pyridine-N-oxide. This is typically achieved by oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA). The introduction of the N-oxide functionality significantly alters the electronic properties of the ring. While the oxygen atom is inductively electron-withdrawing, it can also donate electron density through resonance. This dual nature makes the pyridine N-oxide more reactive towards both electrophilic and nucleophilic reagents compared to pyridine itself.[3]

pKa Considerations: The formation of the N-oxide reduces the basicity of the nitrogen atom. The pKa of the conjugate acid of pyridine-N-oxide is significantly lower than that of pyridine, reflecting the decreased availability of the lone pair for protonation.

Introduction of Cyano Groups: The Formation of 2,6-Dicyanopyridine

A crucial step is the introduction of the two cyano groups at the 2 and 6 positions of the pyridine ring. This can be accomplished through various methods, often involving the reaction of a pyridine derivative with a cyanide source.

Acidity of 2,6-Dicyanopyridine: The two strongly electron-withdrawing cyano groups have a profound impact on the basicity of the pyridine nitrogen. The predicted pKa of the conjugate acid of 2,6-Dicyanopyridine is approximately -5.87, indicating a dramatic decrease in basicity compared to pyridine.[4][5][6] This is due to the powerful inductive and resonance effects of the cyano groups, which pull electron density away from the nitrogen atom, making it much less likely to accept a proton.

Table 1: Comparison of Predicted pKa Values of Pyridine and its Dicyano Derivative

| Compound | Predicted pKa (Conjugate Acid) |

| Pyridine | ~5.25[2] |

| 2,6-Dicyanopyridine | -5.87 ± 0.10[4][5][6] |

Functionalization at the 4-Position: Introducing Key Precursors

With the dicyano-pyridine scaffold in place, the next strategic move is to introduce a functional group at the 4-position that can later be converted to a chlorine atom. Common precursors include 4-amino- and 4-hydroxypyridine-2,6-dicarbonitrile.

3.1 4-Aminopyridine-2,6-dicarbonitrile

The introduction of an amino group at the 4-position creates a precursor amenable to the Sandmeyer reaction for conversion to the chloro-derivative.

Acidity and Basicity: The amino group is a base, and its presence will influence the overall pKa of the molecule. However, the powerful electron-withdrawing effect of the two cyano groups will significantly reduce the basicity of both the pyridine nitrogen and the amino group. The molecule will still be a very weak base.

3.2 4-Hydroxypyridine-2,6-dicarbonitrile

An alternative precursor is the 4-hydroxy derivative. This compound can exist in equilibrium with its tautomeric form, 4-pyridone.

The Final Transformation: Conversion to 4-Chloropyridine-2,6-dicarbonitrile

From the Amino Precursor: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[8][9] The reaction proceeds via the formation of a diazonium salt from the aminopyridine precursor under acidic conditions, followed by treatment with a copper(I) chloride catalyst.[8][10]

Causality Behind Experimental Choices: The strongly acidic conditions required for diazotization are a key consideration. The low basicity of the 4-aminopyridine-2,6-dicarbonitrile precursor is advantageous here, as it allows for the reaction to be carried out without significant protonation of the pyridine nitrogen, which could interfere with the desired reaction.

From the Hydroxy Precursor: Chlorination

The 4-hydroxy precursor can be converted to the 4-chloro derivative using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Self-Validating System: The choice of chlorinating agent and reaction conditions must be carefully optimized to ensure complete conversion and minimize side reactions. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to validate the protocol.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-N-oxide

Materials:

-

Pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

-

Slowly add m-CPBA to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-N-oxide.

Protocol 2: Sandmeyer Reaction for the Synthesis of 4-Chloropyridine-2,6-dicarbonitrile from 4-Aminopyridine-2,6-dicarbonitrile

Materials:

-

4-Aminopyridine-2,6-dicarbonitrile

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) chloride

-

Ice

-

Sodium hydroxide solution

Procedure:

-

Suspend 4-aminopyridine-2,6-dicarbonitrile in a mixture of concentrated hydrochloric acid and water in a beaker and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathway

Caption: Synthetic routes to 4-Chloropyridine-2,6-dicarbonitrile.

Conclusion

A thorough understanding of the pKa values and acidity of the precursors to 4-Chloropyridine-2,6-dicarbonitrile is indispensable for the rational design and optimization of its synthesis. The electron-withdrawing nature of the cyano groups profoundly influences the acid-base properties at each stage, dictating the choice of reagents and reaction conditions. By leveraging this knowledge, researchers can develop more efficient, robust, and scalable synthetic strategies for this important pharmaceutical intermediate.

References

- ChemBK. (2024, April 9). 2,6-DICYANO PYRIDINE.

- CymitQuimica. CAS 55306-66-6: 4-Chloro-2,6-pyridinedicarbonitrile.

- Gazo, C., et al. (2021, December 16).

- ResearchGate. (2025, August 10). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.

- ChemicalBook. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis.

- PubChem - NIH. Pyridine-2,6-dicarbonitrile | C7H3N3 | CID 76164.

- Wikipedia. Sandmeyer reaction.

- ChemicalBook. Pyridine compound.

- PrepChem.com.

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

- SynArchive. Sandmeyer Reaction.

- Organic Chemistry Portal. Sandmeyer Reaction.

- SlidePlayer. Pyridines.

- ACS Publications. (2021, January 25).

- Semantic Scholar.

- Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?.

- Guidechem. 4-Hydroxypyridine-2,6-dicarboxylic acid 499-51-4 wiki.

- Heterocyclic Compounds.

- Wikipedia. Pyridine.

- Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) PYRIDINE.

- Organic Chemistry Portal.

- Guidechem. 2,6-Pyridinedicarbonitrile 2893-33-6 wiki.

- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.

- LookChem. Pyridine-2,6-dicarbonitrile.

- Chemistry Stack Exchange. (2017, April 4).

- PubChem - NIH. Pyridine-2-carbonitrile | C6H4N2 | CID 7522.

- ResearchGate. (2025, August 9). Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide.

- ChemicalBook. (2025, July 14). 4-Hydroxypyridine-2,6-dicarboxylic acid | 499-51-4.

- Wikipedia. 4-Aminopyridine.

- Matrix Fine Chemicals. 4-HYDROXYPYRIDINE-2,6-DICARBONITRILE | CAS n/o.

- EPA Archive. Aminopyridines.

- AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut.

- BLD Pharm. 499-51-4|4-Hydroxypyridine-2,6-dicarboxylic acid.

- PubChem. 4-Aminopyridine | C5H6N2 | CID 1727.

Sources

- 1. CAS 55306-66-6: 4-Chloro-2,6-pyridinedicarbonitrile [cymitquimica.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Chloropyridine-2,6-dicarbonitrile as a Versatile Ligand Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Chloropyridine-2,6-dicarbonitrile as a precursor for novel ligands and their corresponding metal complexes. The strategic positioning of the chloro- and dinitrile functionalities on the pyridine ring offers a versatile platform for creating a diverse array of molecular architectures with applications in catalysis, materials science, and drug discovery. This document details the underlying chemical principles, provides step-by-step experimental protocols for ligand synthesis and metal complexation, and explores the potential applications of the resulting compounds.

Introduction: The Strategic Advantage of 4-Chloropyridine-2,6-dicarbonitrile

4-Chloropyridine-2,6-dicarbonitrile is a highly functionalized heterocyclic building block. Its utility as a ligand precursor stems from three key structural features:

-

The Pyridine Nitrogen: A fundamental Lewis basic site for coordination to a wide range of metal centers.[1][2]

-

The 2,6-Dinitrile Groups: These electron-withdrawing groups can be readily transformed into other coordinating moieties, such as carboxylic acids or amides, providing diverse coordination modes.[3][4]

-

The 4-Chloro Substituent: This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups to tailor the electronic properties and steric environment of the resulting ligand.[1][5][6] The electron-withdrawing nature of the nitrile groups further enhances the electrophilicity of the C4 position, making it susceptible to attack by nucleophiles.[1][6]

This unique combination of reactive sites allows for a modular approach to ligand design, enabling the synthesis of bespoke ligands for specific applications.

Ligand Synthesis: From Dinitrile to Diverse Coordinating Agents

The transformation of 4-Chloropyridine-2,6-dicarbonitrile into functional ligands primarily involves two key reaction pathways: nucleophilic aromatic substitution at the 4-position and hydrolysis of the nitrile groups.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) for Side-Chain Functionalization

The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities. This allows for the synthesis of a library of ligands with tailored properties.

Caption: General workflow for ligand synthesis via SNAr.

This protocol provides a general method for the synthesis of 4-aminopyridine-2,6-dicarbonitrile derivatives through the reaction of 4-Chloropyridine-2,6-dicarbonitrile with primary or secondary amines.

Materials:

-

4-Chloropyridine-2,6-dicarbonitrile

-

Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloropyridine-2,6-dicarbonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO.

-

Add the desired amine (1.2 eq) to the solution.

-

Add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(alkylamino)pyridine-2,6-dicarbonitrile.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Expected Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (ESI+) m/z |

| 4-Morpholinopyridine-2,6-dicarbonitrile | ~7.0 (s, 2H, pyridine-H), ~3.9 (t, 4H, morpholine-H), ~3.4 (t, 4H, morpholine-H) | ~2230 (C≡N), ~1600 (C=N), ~1550 (C=C) | [M+H]⁺ |

| 4-(Piperidin-1-yl)pyridine-2,6-dicarbonitrile | ~6.9 (s, 2H, pyridine-H), ~3.3 (t, 4H, piperidine-H), ~1.7 (m, 6H, piperidine-H) | ~2228 (C≡N), ~1605 (C=N), ~1545 (C=C) | [M+H]⁺ |

Pathway B: Hydrolysis of Nitrile Groups to Carboxylic Acids

The dinitrile functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding pyridine-2,6-dicarboxylic acid derivative. These dicarboxylic acids are excellent tridentate ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[7][8]

Caption: General workflow for dicarboxylic acid ligand synthesis.

This protocol describes the hydrolysis of 4-Chloropyridine-2,6-dicarbonitrile to its corresponding dicarboxylic acid.

Materials:

-

4-Chloropyridine-2,6-dicarbonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, suspend 4-Chloropyridine-2,6-dicarbonitrile (1.0 eq) in a mixture of concentrated HCl and deionized water (1:1 v/v).

-

Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material).

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold deionized water.

-

If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hot water or an appropriate solvent system to yield pure 4-Chloropyridine-2,6-dicarboxylic acid.

-

Dry the product under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Synthesis of Metal Complexes: Building Functional Architectures

The ligands derived from 4-Chloropyridine-2,6-dicarbonitrile can be used to synthesize a variety of metal complexes, including discrete mononuclear or polynuclear complexes and extended coordination polymers or MOFs.

Synthesis of Discrete Metal Complexes

Caption: General workflow for discrete metal complex synthesis.

This protocol is adapted from the synthesis of similar copper(II) complexes with pyridine-2,6-dicarboxamide ligands and can be applied to ligands synthesized in Protocol 2.1.1.[3][4]

Materials:

-

4-(Alkylamino)pyridine-2,6-dicarboxamide ligand (synthesized by hydrolysis of the corresponding dinitrile)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

-

Dissolve the 4-(alkylamino)pyridine-2,6-dicarboxamide ligand (1.0 eq) in methanol or ethanol.

-

In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in deionized water.

-

Slowly add the copper(II) solution to the ligand solution with stirring.

-

Adjust the pH of the resulting solution to ~7-8 by the dropwise addition of 1 M NaOH solution. A color change and/or precipitation may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with water and then a small amount of cold methanol, and dry under vacuum.

-

If no precipitate forms, slowly evaporate the solvent at room temperature to induce crystallization.

-

Characterize the resulting complex by single-crystal X-ray diffraction (if suitable crystals are obtained), UV-Vis spectroscopy, EPR spectroscopy, and elemental analysis.

Synthesis of Porous Coordination Polymers (PCPs) / Metal-Organic Frameworks (MOFs)

The dicarboxylic acid ligands derived from 4-Chloropyridine-2,6-dicarbonitrile are excellent candidates for the construction of PCPs and MOFs.[7][8]

This protocol is a general procedure for the hydrothermal synthesis of a MOF using a 4-substituted-pyridine-2,6-dicarboxylic acid ligand.[8]

Materials:

-

4-Substituted-pyridine-2,6-dicarboxylic acid ligand (from Protocol 2.2.1)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass vial, combine the 4-substituted-pyridine-2,6-dicarboxylic acid ligand (1.0 eq) and Zn(NO₃)₂·6H₂O (1.0 eq).

-

Add a mixture of DMF and ethanol (e.g., 4:1 v/v) to dissolve the solids.

-

Place the sealed vial inside a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for 24-72 hours.

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

Collect the crystalline product by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

-

Characterize the MOF using powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and gas sorption analysis.

Applications: From Catalysis to Advanced Materials

The diverse structures that can be synthesized from 4-Chloropyridine-2,6-dicarbonitrile lead to a wide range of potential applications.

Catalysis

-

Oxidation Catalysis: Copper complexes of pyridine-dicarboxamide ligands have shown promise as catalysts for oxidation reactions.[9][10] The electronic properties of the ligand, which can be tuned via the 4-substituent, can influence the catalytic activity.

-

Biomimetic Catalysis: Copper(II) complexes of pyridine-2,6-dicarboxamide ligands have been investigated as mimics of superoxide dismutase (SOD), an important antioxidant enzyme.[3][4] The ability to functionalize the 4-position allows for the introduction of groups that can enhance the catalytic efficiency.

Porous Materials

-

Gas Storage and Separation: The MOFs synthesized from the dicarboxylic acid derivatives can exhibit porosity, making them candidates for gas storage (e.g., H₂, CO₂) and separation applications. The functional groups introduced at the 4-position can be used to tailor the pore environment and enhance selectivity.[7][11]

-

Heterogeneous Catalysis: The metal centers within the MOFs can act as catalytic sites. The porous nature of the material allows for substrate access, and the robust framework can provide catalyst stability and recyclability.[12]

Drug Development

The pyridine-2,6-dicarboxamide scaffold is present in a number of biologically active compounds. The ability to readily diversify the 4-position of the pyridine ring using 4-Chloropyridine-2,6-dicarbonitrile as a starting material provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

4-Chloropyridine-2,6-dicarbonitrile is a valuable and versatile precursor for the synthesis of a wide range of functional ligands and their metal complexes. The straightforward and modular synthetic routes described in these application notes provide researchers with the tools to design and create novel molecular architectures with tailored properties for applications in catalysis, materials science, and medicinal chemistry. The ability to fine-tune the electronic and steric properties of the ligands through substitution at the 4-position opens up exciting avenues for the development of next-generation functional materials and molecules.

References

-

Porous coordination/covalent hybridized polymers synthesized from pyridine–zinc coordination compound and their CO2 capture ability, fluorescence and selective response properties. Chemical Communications. [Link]

-

Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes. Inorganic Chemistry Frontiers. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PubMed. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PMC. [Link]

-

New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. MDPI. [Link]

-

Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions. [Link]

-

Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex. Inorganic Chemistry. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. [Link]

-

Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity. Inorganic Chemistry. [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Organic Syntheses. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

-

CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. PMC. [Link]

-

Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. ResearchGate. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

-

S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. AWS. [Link]

-

Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate. [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. [Link]

-

dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands [mdpi.com]

- 3. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper( ii ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01687H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Porous coordination/covalent hybridized polymers synthesized from pyridine–zinc coordination compound and their CO2 capture ability, fluorescence and selective response properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of 4'-Functionalized Terpyridines via the 4-Chloropyridine-2,6-dicarbonitrile Scaffold

The following Application Note is a comprehensive technical guide for the synthesis of 4'-functionalized terpyridine derivatives utilizing 4-Chloropyridine-2,6-dicarbonitrile as the core scaffold. This protocol is designed for high-fidelity reproduction in a research or drug development setting.

Executive Summary & Strategic Rationale

The synthesis of 2,2':6',2''-terpyridine (tpy) derivatives is a cornerstone of modern coordination chemistry, particularly for developing metallo-drugs (e.g., Ru(II)/Pt(II) anticancer agents) and supramolecular polymers. While the classic Kröhnke synthesis (condensation of 2-acetylpyridine and benzaldehyde) is robust for 4'-aryl substitution, it fails to provide direct access to 4'-chloro or 4'-nucleophilic derivatives due to the instability of the required aldehyde precursors.

4-Chloropyridine-2,6-dicarbonitrile (CAS: 55306-66-6) serves as a superior "Gateway Scaffold" for two reasons:

-

The 4-Chloro Handle: It possesses an activated leaving group at the 4-position, enabling facile Nucleophilic Aromatic Substitution (

) prior to ring assembly, avoiding catalyst poisoning later. -

The 2,6-Dinitrile Functionality: These groups are versatile electrophiles that can be converted into acetyl groups (via Grignard) or imidates, serving as the anchor points for the flanking pyridine rings.

This guide details the "Nitrile-to-Acetyl" Gateway Protocol , transforming the dicarbonitrile into a diacetyl core, followed by ring closure to form the terpyridine skeleton.

Critical Reaction Pathways (Logic Flow)

The synthesis follows a divergent pathway depending on the desired functionalization. The 4-chloro group can be displaced early (Step 1) or late (Step 3).

Figure 1: Modular synthetic workflow. The "Early Diversification" (Step 1) is recommended to prevent side reactions at the 4-position during the Grignard step.

Detailed Experimental Protocols

Phase 1: Precursor Activation ( & Grignard)

Objective: Convert the dicarbonitrile into the reactive 2,6-diacetylpyridine scaffold.

Note: It is highly recommended to perform the

Protocol A:

Functionalization (Optional but Recommended)

Target: 4-Alkoxy-pyridine-2,6-dicarbonitrile.

-

Reagents: 4-Chloropyridine-2,6-dicarbonitrile (1.0 eq), Alcohol (R-OH, 1.2 eq),

(2.0 eq), Anhydrous DMF or DMSO. -

Procedure:

-

Dissolve starting material in anhydrous DMF (0.2 M).

-

Add

and the alcohol. -

Heat to 60–80°C for 4–6 hours under Argon. Monitor by TLC (The nitrile groups activate the 4-Cl, making this reaction rapid).

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.

-

Checkpoint: Verify disappearance of C-Cl stretch in IR and shift in proton NMR.

-

Protocol B: The "Gateway" Grignard Reaction

Target: 4-Substituted-2,6-diacetylpyridine.

Safety Warning: This reaction is exothermic. The addition of MeMgBr to nitriles forms a magnesium imine salt which must be hydrolyzed.

-

Reagents: 4-Substituted-pyridine-2,6-dicarbonitrile (1.0 eq), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 4.0 eq), Anhydrous THF/Toluene (1:1).

-

Setup: Flame-dried 3-neck flask, addition funnel,

atmosphere, cryostat/ice bath. -

Step-by-Step:

-

Solubilization: Dissolve the dicarbonitrile in anhydrous THF/Toluene (0.1 M). Cool to 0°C .

-

Addition: Add MeMgBr dropwise over 30 minutes. The solution will turn dark (deep red/brown is common for pyridine anions).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Mechanistic Insight: The Grignard reagent adds to the nitrile carbon (

) to form the metallo-imine (

-

-

Hydrolysis (Critical): Cool back to 0°C. Slowly quench with 2M HCl (excess) until pH < 2.

-

Digestion: Stir the acidic solution at RT for 2 hours (or heat to 50°C for 30 mins) to hydrolyze the imine to the ketone.

-

Isolation: Neutralize with